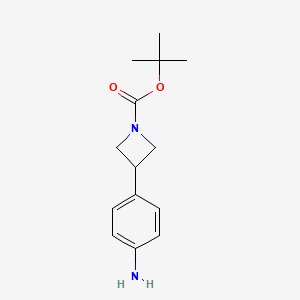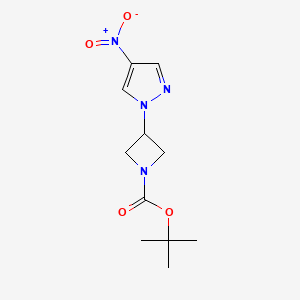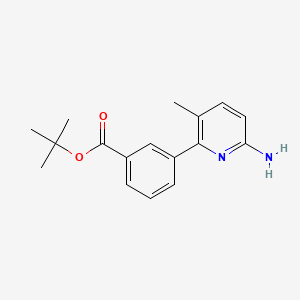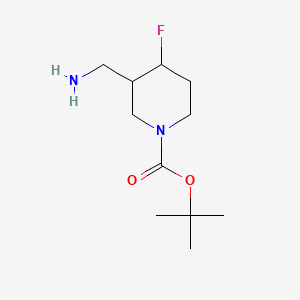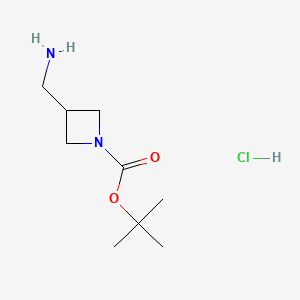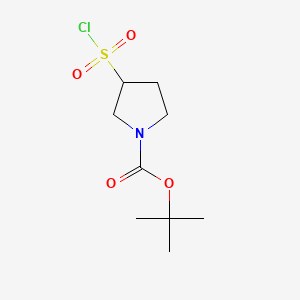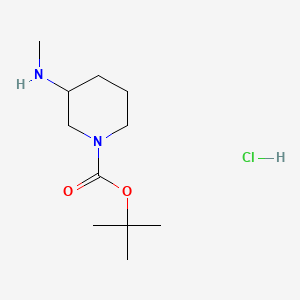
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves multiple steps. The starting materials typically include uracil derivatives, which undergo alkylation and subsequent reactions to introduce the allyl, imino, and pentynyl groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil can undergo various chemical reactions, including:
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they generally require controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acid analogs.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: While less common, it can be used in the development of specialized biochemical products.
作用機序
The mechanism of action of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)uracil: Similar in structure but lacks the hydroxyl group.
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)thymine: Contains a methyl group instead of a hydroxyl group.
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)cytosine: Has an amino group instead of a hydroxyl group.
Uniqueness
The uniqueness of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly useful in proteomics research and other specialized applications .
特性
IUPAC Name |
6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRJQCIUUXKJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)
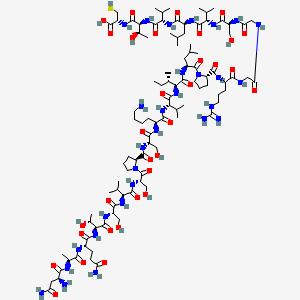
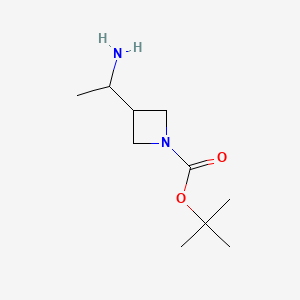


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)
